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molecular formula C6H5BrClN B1649849 3-Bromo-4-(chloromethyl)pyridine CAS No. 1060802-26-7

3-Bromo-4-(chloromethyl)pyridine

Cat. No. B1649849
M. Wt: 206.47
InChI Key: VXINHFGHWYFFSP-UHFFFAOYSA-N
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Patent
US09376387B2

Procedure details

To a solution of 3-bromo-4-(hydroxymethyl)pyridine (1.6 g, 8.4 mmol) in methylene chloride (90 mL) was added thionyl dichloride (1.6 mL, 22.0 mmol) dropwise over at 0° C. The reaction was stirred at room temperature for 2 h and then concentrated. The yellow solid was dried in a vacuum to afford the compound 5 (2.05 g, 100%).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.S(Cl)([Cl:12])=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][Cl:12]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=NC=CC1CO
Name
Quantity
1.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried in a vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC=CC1CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 118.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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